Cas no 2248338-55-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate is a specialized organic compound featuring a phthalimide core linked to a sulfamoyl-substituted benzoate moiety. Its structural design combines the reactivity of the isoindole-1,3-dione group with the sulfonamide functionality, making it a versatile intermediate in synthetic chemistry. The compound is particularly valuable for applications requiring selective sulfonamide derivatization or as a precursor in pharmaceutical and agrochemical synthesis. Its stability under standard conditions and well-defined reactivity profile enhance its utility in controlled functionalization reactions. The presence of the isopropylsulfamoyl group further contributes to its solubility and compatibility with diverse reaction conditions, supporting its use in complex molecular frameworks.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate structure
2248338-55-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate
CAS No:2248338-55-6
MF:C18H16N2O6S
MW:388.394443511963
CID:6019722
PubChem ID:165891709
Update Time:2025-10-21

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate Chemical and Physical Properties

Names and Identifiers

    • 2248338-55-6
    • EN300-6520243
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate
    • Inchi: 1S/C18H16N2O6S/c1-11(2)19-27(24,25)13-9-7-12(8-10-13)18(23)26-20-16(21)14-5-3-4-6-15(14)17(20)22/h3-11,19H,1-2H3
    • InChI Key: UUEMSFWSWLDOPB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)(NC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 388.07290741g/mol
  • Monoisotopic Mass: 388.07290741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 118Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate (CAS: 2248338-55-6)

This research brief provides an in-depth analysis of the latest scientific advancements related to the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate (CAS: 2248338-55-6). The compound has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, which are discussed in detail below.

The compound, characterized by its unique isoindole-1,3-dione core and sulfamoyl benzoate moiety, has been investigated for its role as a modulator of specific biological pathways. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting key enzymes involved in inflammatory responses. The research demonstrated that the compound exhibits high selectivity and potency, making it a promising candidate for the development of novel anti-inflammatory agents.

Further investigations into the pharmacokinetic profile of 2248338-55-6 revealed favorable absorption and distribution properties. In vivo studies conducted on rodent models showed that the compound achieves therapeutic plasma concentrations with minimal toxicity. These findings were corroborated by a separate study in Bioorganic & Medicinal Chemistry Letters, which emphasized the compound's stability under physiological conditions and its potential for oral administration.

Recent advancements in structural optimization have also been reported. Researchers have synthesized analogs of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate to enhance its bioavailability and target specificity. Computational modeling and molecular docking studies have provided insights into the compound's binding interactions with its biological targets, paving the way for rational drug design.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(propan-2-yl)sulfamoyl]benzoate represents a promising scaffold for the development of new therapeutic agents. Its demonstrated pharmacological properties, coupled with ongoing research into its mechanisms and derivatives, underscore its potential in addressing unmet medical needs. Future studies are expected to explore its applications in clinical settings and further optimize its therapeutic profile.

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